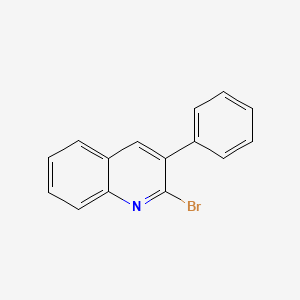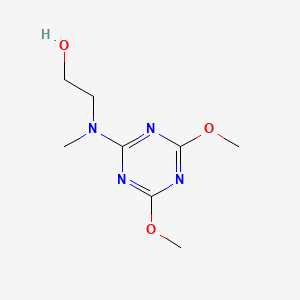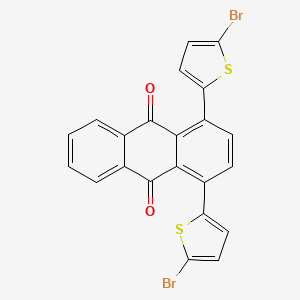
2-(2-Bromoethyl)-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a bromoethyl group at the second position and a methoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methoxypyridine typically involves the bromination of 5-methoxypyridine followed by the introduction of an ethyl group. One common method involves the reaction of 5-methoxypyridine with bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can facilitate the bromination and alkylation steps, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-(2-azidoethyl)-5-methoxypyridine, 2-(2-thioethyl)-5-methoxypyridine, and 2-(2-aminoethyl)-5-methoxypyridine.
Oxidation Reactions: Products include 2-(2-bromoethyl)-5-formylpyridine and 2-(2-bromoethyl)-5-carboxypyridine.
Reduction Reactions: The major product is 2-ethyl-5-methoxypyridine.
科学的研究の応用
2-(2-Bromoethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-methoxypyridine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-(2-Chloroethyl)-5-methoxypyridine: Similar structure but with a chloroethyl group instead of a bromoethyl group, resulting in different reactivity and biological activity.
2-(2-Bromoethyl)-4-methoxypyridine: The methoxy group is at the fourth position, which can affect the compound’s reactivity and binding properties.
Uniqueness
2-(2-Bromoethyl)-5-methoxypyridine is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5H2,1H3 |
InChIキー |
APSJCDONBCPUSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


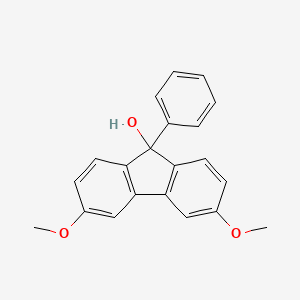

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
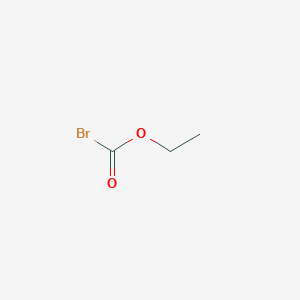

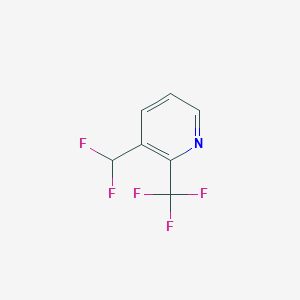
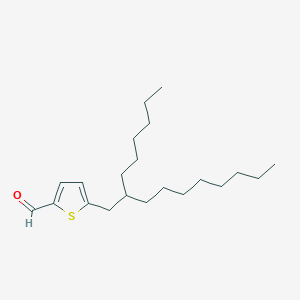
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

